Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate
説明
特性
CAS番号 |
60432-41-9 |
|---|---|
分子式 |
C13H11NO6 |
分子量 |
277.23 g/mol |
IUPAC名 |
methyl 7-carbamoyloxy-4-methyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H11NO6/c1-6-3-11(15)19-9-5-10(20-13(14)17)8(4-7(6)9)12(16)18-2/h3-5H,1-2H3,(H2,14,17) |
InChIキー |
ACBGOIUAAXOSPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC(=O)N |
製品の起源 |
United States |
生物活性
Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C13H11NO6
- Molecular Weight : 277.23 g/mol
- Density : 1.401 g/cm³
- Boiling Point : 532.9 ºC at 760 mmHg
- Flash Point : 294.7 ºC
The structure of methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate facilitates interactions with biological macromolecules, which is crucial for its biological activity.
The compound's biological activity is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. This interaction can lead to the inhibition of specific enzymes or receptors involved in various disease pathways, particularly in neurodegenerative diseases and cancer .
Antioxidant Activity
Studies have indicated that methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate exhibits significant antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells, which is a contributing factor in many chronic diseases .
Anticancer Properties
Research has demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro studies showed that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
Acetylcholinesterase Inhibition
Another notable biological activity is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for treating Alzheimer's disease, where enhancing cholinergic transmission is beneficial .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Neuroprotective Effects :
- Antioxidant Activity Assessment :
Summary Table of Biological Activities
類似化合物との比較
Comparison with Structurally Similar Compounds
Functional Group Variations and Structural Analogues
The following table summarizes key structural differences between the target compound and its analogs:
Key Observations:
Carbamate vs. Hydroxy/Carboxylic Acid: The 7-carbamoyloxy group in the target compound provides stronger hydrogen-bonding capacity (NH and carbonyl) compared to the 7-hydroxy group in compound (9) or the 6-carboxylic acid in compound .
Methyl Ester vs. Carboxylic Acid : The 6-COOMe group increases lipophilicity relative to the 6-COOH in compound (9), likely improving membrane permeability in biological systems.
Core Structure Differences: The quinoline derivative lacks the chromene oxygen, altering aromaticity and electronic properties.
Spectral and Physicochemical Properties
Infrared Spectroscopy (FTIR):
- Target Compound : Expected peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O), and ~3350 cm⁻¹ (NH stretching) .

- Analog (9) : Shows broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
NMR Spectroscopy:
- Target Compound :
- Analog (9) : Downfield-shifted carboxylic acid carbon (~175 ppm) and absence of carbamate signals .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate, and how can reaction conditions be optimized?
- Methodology : Utilize a two-step approach involving (i) condensation of substituted salicylaldehyde derivatives with Meldrum’s acid under reflux in ethanol with piperidine/acetic acid catalysis to form the coumarin core, followed by (ii) regioselective carbamoylation at the 7-position using chlorosulfonyl isocyanate (CSI) or urea derivatives. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios to minimize side products like over-oxidized or decarboxylated derivatives .
- Validation : Monitor reaction progress via TLC and HPLC, with final purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Techniques :
- NMR : Assign protons at the 4-methyl (δ ~2.4 ppm) and carbamoyloxy groups (δ ~8.1 ppm for NH₂) using - and -NMR.
- MS : Confirm molecular weight via ESI-MS, observing the [M+H] ion.
- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., carbamoyloxy vs. ester groups) using SHELXL for refinement .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound’s structure be addressed?
- Approach : For twinned crystals, use SHELXL’s twin refinement mode with a BASF parameter to model overlapping domains. For disorder in the carbamoyloxy group, apply partial occupancy constraints and anisotropic displacement parameters (ADPs) .
- Hydrogen Bonding : Analyze supramolecular interactions via graph set theory (e.g., motifs for dimeric associations) to rationalize packing anomalies .
Q. What strategies enable regioselective functionalization at the 3- and 7-positions of the coumarin core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to direct electrophilic substitution to the 7-position. For 3-position modifications, employ Vilsmeier-Haack formylation (DMF/POCl) followed by oxidation to carboxylates .
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the 7-hydroxy group during 3-position esterification, followed by deprotection and carbamoylation .
Q. How can computational methods predict biological activity or photophysical properties of this compound?
- Molecular Docking : Screen against cytochrome P450 or kinase targets using AutoDock Vina, focusing on hydrogen-bonding interactions with the carbamoyloxy and ester moieties .
- TD-DFT : Calculate electronic transitions (e.g., λ ~320 nm for coumarin derivatives) to correlate with experimental UV-Vis data and assess fluorescence quenching mechanisms .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between theoretical and experimental solubility/stability data?
- Case Study : If computational models (e.g., COSMO-RS) predict higher solubility in acetonitrile than observed experimentally, re-evaluate using Hansen solubility parameters (HSPs) to account for hydrogen-bonding capacity of the carbamoyloxy group. Validate via phase-solubility diagrams .
- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage under acidic conditions) and adjust storage protocols (e.g., inert atmosphere, desiccants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

